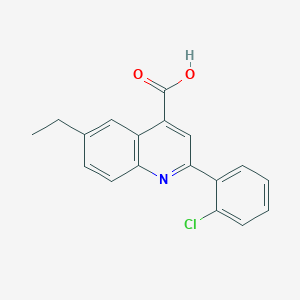

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSUCZRBBDAUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and ethyl acetoacetate in the presence of acetic acid can yield the desired quinoline derivative .

Another approach involves the use of the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular in industrial settings to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Substitution: The presence of the electron-donating ethyl group and the electron-withdrawing chlorophenyl group can influence the reactivity of the quinoline ring towards electrophilic substitution reactions.

Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid and its derivatives. A study evaluated a series of quinoline-4-carboxylic acid derivatives for their efficacy against several bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The results indicated that structural modifications of the quinoline derivatives significantly enhanced their antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

| Ampicillin | S. aureus | 20 |

| Gentamicin | E. coli | 22 |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), bladder (T-24), and lung (A549) cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |

| T-24 | 200 | Inhibition of Aurora A kinase |

| A549 | 180 | Cell cycle phase G1 arrest |

In particular, the compound demonstrated an IC50 value of approximately 150 µM against MCF-7 cells, indicating potent inhibitory activity. The mechanism primarily involves the induction of apoptosis and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various kinases involved in cancer progression. The findings suggest strong binding affinities, which may correlate with its observed biological activities.

Table 3: Molecular Docking Results

| Kinase Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Aurora A | -9.5 | Hydrogen bonds with Asp168, Glu171 |

| EGFR | -8.7 | π-stacking with Phe1039 |

| VEGFR | -8.5 | Ionic interaction with Lys1046 |

Precursor for Synthesizing Other Compounds

Beyond its direct applications, this compound serves as a valuable precursor in the synthesis of other biologically active quinolone derivatives. Its versatility allows for modifications that can lead to new compounds with enhanced or novel biological activities .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with bacterial enzymes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Lacks the chlorophenyl and ethyl substituents, resulting in different chemical and biological properties.

6-Ethylquinoline-4-carboxylic acid: Similar structure but without the chlorophenyl group, leading to variations in reactivity and applications.

2-(2-Chlorophenyl)quinoline-4-carboxylic acid:

Uniqueness

The presence of both the chlorophenyl and ethyl groups in 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. These substituents can influence the compound’s reactivity, biological activity, and suitability for various applications.

Biological Activity

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 311.77 g/mol. The structure features a quinoline core, which is known for its diverse biological activities, including anticancer and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline structure allows it to intercalate with DNA, inhibiting replication in cancer cells.

- Enzyme Inhibition : It can bind to specific enzymes, altering their functions. For instance, inhibition of the epidermal growth factor receptor (EGFR) has been noted, which is crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6h | MCF-7 | 0.22 | EGFR Inhibition |

| Dox | MCF-7 | 6.18 | Chemotherapy Agent |

| 6a | MCF-7 | 3.39 | Apoptosis Induction |

In particular, compound 6h has shown potent inhibitory activity against EGFR kinase with an IC50 value of , comparable to the standard drug Lapatinib (IC50 = ) . This compound also induces cell cycle arrest at the G1 phase and promotes apoptosis through upregulation of p53 and caspase pathways.

Antifungal Activity

Quinoline derivatives have also been explored for their antifungal properties. Studies indicate that certain analogs demonstrate significant activity against fungal pathogens such as Candida and Aspergillus species.

Table 2: Antifungal Activity Against Various Pathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 2k | S. sclerotiorum | >80 |

| 2n | B. cinerea | 57.7 |

| Tebufloquin | Control | 75 |

The results suggest that modifications on the benzene ring influence antifungal activity significantly .

Case Studies

A notable study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7). Treatment with 1.87 μM concentrations resulted in significant apoptosis induction and G1 phase arrest, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid?

- Methodology : The compound can be synthesized via acid chloride intermediates. For example, the quinoline-4-carboxylic acid core is treated with SOCl₂ to form the acid chloride, followed by coupling with amines or other nucleophiles under controlled conditions (e.g., THF solvent, NaH as a base, 0°C to room temperature) . Substituents like the 2-chlorophenyl and ethyl groups are introduced via precursor molecules during cyclization or post-synthetic modifications. Key steps include refluxing in SOCl₂ for 5 hours and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify proton environments and carbon frameworks. For instance, aromatic protons in quinoline derivatives typically resonate between δ 7.0–8.5 ppm, while carboxylic acid protons appear as broad singlets (δ ~10–12 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine isotopes at m/z 358.17 and 360.17) .

- IR Spectroscopy : Bands near 1685 cm⁻¹ (C=O stretch) and 1571 cm⁻¹ (C=N quinoline ring) validate functional groups .

Q. How is the purity of synthesized batches assessed?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 97–98% purity) is standard. TLC (silica gel, ethyl acetate/petroleum ether 4:6) monitors reaction progress. Melting point analysis (e.g., 160–162°C for derivatives) provides additional purity validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (lacking ethyl groups) or derivatives with methoxy substituents. Bioassays (e.g., enzyme inhibition, receptor binding) quantify activity changes .

- Molecular Docking : Computational models predict interactions with target proteins (e.g., binding affinity to kinases or receptors). For example, fluorophenyl analogs show enhanced binding due to halogen interactions in hydrophobic pockets .

Q. What experimental strategies resolve contradictions in spectroscopic data?

- Methodology :

- X-ray Crystallography : Resolves ambiguities in NMR assignments by providing definitive bond lengths and angles. For example, crystallographic data for 2-(4-chlorophenyl)-6-methylquinoline derivatives confirm substituent orientations .

- 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton correlations and carbon-proton connectivity, resolving overlapping signals in aromatic regions .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >75% .

Q. What mechanistic insights guide the design of oxidation/reduction reactions for this compound?

- Methodology :

- Oxidation : Potassium permanganate in acidic conditions selectively oxidizes ethyl groups to carboxylic acids, monitored by loss of ethyl proton signals (δ ~1.3 ppm) in NMR .

- Reduction : NaBH₄ or LiAlH₄ reduces the quinoline ring’s C=N bond, altering electronic properties for enhanced bioactivity. IR confirms loss of C=N stretches (~1571 cm⁻¹) post-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.